molecular formula C12H16O4 B3021495 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid CAS No. 709031-28-7

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

Cat. No.: B3021495
CAS No.: 709031-28-7
M. Wt: 224.25 g/mol
InChI Key: UDKIRRNUAXWHTO-UHFFFAOYSA-N
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Description

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a compound derived from adamantane, a hydrocarbon known for its unique cage-like structure. This compound features a hydroxyl group attached to the adamantane core and an oxoacetic acid moiety. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid typically involves the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid. This process is catalyzed by trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA). The reaction mixture is heated under reflux, leading to the formation of a mixed anhydride, which upon further treatment with benzylamine or water, yields the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned catalytic process. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive leaving group.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The hydroxyl and oxo groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

  • 1,3-Bis(3-hydroxyadamantan-1-yl)acetone
  • 2-(3-Chloroadamantan-1-yl)acetic acid
  • 1,3-Dehydroadamantane

Uniqueness: 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

Properties

IUPAC Name

2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-8,16H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKIRRNUAXWHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440377
Record name (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709031-28-7
Record name 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709031-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]decane-1-acetic acid, 3-hydroxy-α-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 500 ml three-necked flask was charged with dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid (Formula IX) (38.67 g, 138.5 mmol). To this material was added water (160 ml) and 1 N NaOH (138 ml, 138 mmol; 1 N NaOH was used to generate the sodium salt of dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid to avoid foaming problems which would occur with solid NaHCO3) to give a hazy solution. To this solution was added solid NaHCO3 (29.10 grams, 346 mmol, 2.50 equivalents). After the NaHCO3 was added the reaction mixture became a suspension as the sodium salt of dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid was forced from solution. The reaction vessel was fitted with a reflux condenser/argon inlet and heated to approximately 80° C. After heating for approximately 6 hours the mixture was allowed to cool to room temperature. The reaction mixture (pH 7.22) was carefully acidified (CO2 evolution) to pH 0.15 by the addition of concentrated HCl (32 ml required). The resulting mixture was extracted with ethyl acetate (4×300 ml). The aqueous layer (pH 0.37) after the first extraction with ethyl acetate was lowered to pH 0.18 by the addition of concentrated HCl (approximately 2 ml). The ethyl acetate fractions were combined and washed with brine (100 ml). After drying over anhydrous magnesium sulfate, the solvent was removed at reduced pressure to give 3-hydroxy-
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Synthesis routes and methods II

Procedure details

30 g of 1-acetyladamantane was added to solution of 6.8 g of NaOH in 500 mL of water. The temperature of the suspension was increased to 40–50° C. and 80 g of potassium permanganate was added during a period of 1.5 h. The obtained mixture was stirred at 50–55° C. for 6 h and thereafter at room temperature 27° C. for 17 h followed by separation of the formed manganese dioxide precipitate by means of filtration. After the filtrate work-up that included acidification of filtrate, extractions with organic solvent and concentration of the combined organic phases, 28 g of partly crystallized material was obtained. Recrystallization of the material gave 13.6 g of the target 3-hydroxyadamantaneglyoxylic acid (1) as white crystalline solid with the purity 92.1% according to GC analysis of the corresponding methyl ester.
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Synthesis routes and methods III

Procedure details

2.8 mL of NaOH 30% solution in water was diluted with 30 mL of water. The solution was heated to 55° C. and 3.0 g of adamantaneglyoxylic acid was dissolved therein. Then 3.3 g of potassium permanganate was added gradually during 2 h and stirring of obtained the obtained mixture was continued for 9 h at 55–60° C. The mixture was allowed to stay at room temperature for overnight. Then manganese dioxide precipitate was filtered out and the filtrate work-up procedure consisting of acidification, extraction with organic solvent and concentration of the combined organic phases resulted in 2.5 g of the target 3-hydroxyadamantaneglyoxylic acid (1) with purity 68.9% according to GC analysis of the corresponding methyl ester.
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Synthesis routes and methods IV

Procedure details

3.0 mL of NaOH 30% solutions in water was diluted with 120 mL of water. The solution was heated to 50° C. and 0.36 g of tetrabutylammonium bromide was added to the solution. Now 10 g of 1-acetyladamantane was added while stirring, followed by addition of 24.8 g of potassium permanganate during 4 h at 50–52° C. Stirring was continued for additional 4 h. The mixture was allowed to stay at room temperature for overnight and then manganese dioxide precipitate was filtered out. The filtrate work-up included acidification of filtrate, extraction and partial concentration of the combined organic phase. To the concentrated solution 10 mL of organic solvent was added and the mixture was kept at room temperature overnight. The formed crystals were filtered out, washed with solvent and dried to yield 4.7 g of the target 3-hydroxyadamantaneglyoxylic acid (1) with purity 96.4% according to GC analysis of the corresponding methyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Reactant of Route 3
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Reactant of Route 4
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Reactant of Route 5
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Reactant of Route 6
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Customer
Q & A

Q1: What are the different synthetic routes explored for producing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid?

A1: Several synthetic pathways have been explored, with a focus on efficiency and yield:

  • Direct Oxidation: One method involves the direct oxidation of adamantan-1-yl-ethan-1-one, which is synthesized via a Grignard reaction. This one-pot oxidation introduces both the hydroxyl and carboxyl groups. []
  • Permanganate Oxidation: Another approach utilizes the liquid phase oxidation of 1-acetyl 3-hydroxyadamantane with permanganate. This yields 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, which can be isolated as a salt or acidified to obtain the free acid. []
  • Multi-step Synthesis from 1-Adamantanecarboxylic Acid: A more elaborate method starts with the oxidation of 1-adamantanecarboxylic acid using potassium permanganate (KMnO4) to obtain 3-hydroxy-1-adamantanecarboxylic acid. This intermediate is then subjected to a one-pot reaction to yield 1-acetyl-3-hydroxyadamantane, which is further oxidized to the final product. This optimized route achieves a 51% overall yield. []

Q2: Beyond chemical synthesis, are there any biotechnological approaches for obtaining 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid?

A2: Yes, enzymatic biocatalysis offers a sustainable alternative for synthesizing the (S)-enantiomer, a crucial chiral intermediate for saxagliptin. This process utilizes the enzymes phenylalanine dehydrogenase mutant from Thermoactinomyces intermedius (Ti PDHm) and formate dehydrogenase (FDH) to catalyze the conversion of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid to (S)-3-hydroxyadamantane glycine. []

Q3: Are there any resources available for researchers interested in further exploring the properties and applications of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid?

A4: While specific details about the compound's broader applications beyond saxagliptin synthesis are limited in the provided abstracts, resources like Semantic Scholar offer a platform to access and explore related research publications. [, , , ] Further exploration of chemical databases and research articles might reveal additional information about its properties and potential applications.

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